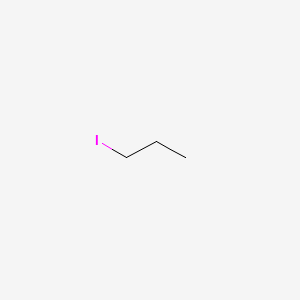

1-Iodopropane

説明

Historical Context and Nomenclature

The historical development of this compound synthesis traces its origins to fundamental advances in alcohol halogenation chemistry during the mid-nineteenth century. The preparative methodology for this compound emerged from systematic investigations into alcohol-to-halide conversions, where researchers discovered that heating normal-propyl alcohol with iodine and phosphorus yielded the desired iodoalkane product. This synthetic approach represented a significant advancement in organohalogens chemistry, as it provided a reliable method for introducing iodine functionality into aliphatic carbon chains.

The nomenclature system for this compound reflects the systematic naming conventions established by international chemical organizations. The compound is formally designated as this compound under International Union of Pure and Applied Chemistry nomenclature, indicating the iodine substituent's position on the first carbon atom of the three-carbon propyl chain. Alternative nomenclature systems recognize this compound as normal-propyl iodide, propyl iodide, or propane one-iodo, each reflecting different approaches to chemical naming while maintaining clarity regarding the molecular structure. The Chemical Abstracts Service has assigned the registry number 107-08-4 to this compound, providing a unique identifier that facilitates accurate chemical database searches and regulatory tracking.

Historical synthesis development reveals that early preparative methods utilized red phosphorus combined with normal-propanol and iodine tablets under controlled temperature conditions. The optimization of this process involved heating the reaction mixture to 80 degrees Celsius in a water bath, followed by iodine addition while maintaining temperatures between 85 and 95 degrees Celsius for approximately two hours. These methodological developments established the foundation for modern industrial production techniques, where reaction conditions have been refined to maximize yield and minimize byproduct formation.

Chemical Structure and Bonding Characteristics

The molecular architecture of this compound consists of a linear three-carbon alkyl chain terminated by an iodine atom, resulting in the molecular formula carbon three hydrogen seven iodine with a molecular weight of 169.9922 atomic mass units. The compound exhibits a primary alkyl halide structure, where the iodine atom forms a covalent bond with the terminal carbon atom of the propyl chain. This bonding arrangement creates a polar carbon-iodine bond due to the significant electronegativity difference between carbon and iodine atoms, resulting in a dipole moment of 2.01 Debye units.

| Physical Property | Value | Units |

|---|---|---|

| Molecular Weight | 169.99 | grams per mole |

| Boiling Point | 102 | degrees Celsius |

| Melting Point | -101 | degrees Celsius |

| Density | 1.743 | grams per milliliter |

| Refractive Index | 1.505 | dimensionless |

| Dipole Moment | 2.01 | Debye |

| Flash Point | 44 | degrees Celsius |

The stereochemical analysis reveals that this compound adopts a staggered conformation in its lowest energy state, minimizing steric interactions between hydrogen atoms on adjacent carbon centers. The carbon-iodine bond length measures approximately 2.15 angstroms, consistent with typical primary alkyl iodide bond distances observed in similar compounds. The molecular geometry around the iodine-bearing carbon follows tetrahedral arrangements, with bond angles approximating 109.5 degrees for the carbon-carbon-carbon and carbon-carbon-hydrogen interactions.

Spectroscopic investigations have provided detailed insights into the vibrational and electronic characteristics of this compound. The compound exhibits characteristic infrared absorption patterns associated with carbon-hydrogen stretching vibrations in the 2800-3000 wavenumber region, carbon-carbon stretching around 1200-1300 wavenumbers, and carbon-iodine stretching near 500-600 wavenumbers. Nuclear magnetic resonance analysis demonstrates distinct chemical shift patterns for the three carbon environments, with the iodine-bearing carbon appearing significantly downfield due to the deshielding effect of the halogen substituent.

Research conducted on metal carbide surfaces has revealed important information about the adsorption and reaction behavior of this compound. Studies using molybdenum carbide surfaces demonstrated that the compound adsorbs molecularly at low temperatures around 100 Kelvin, with subsequent thermal activation leading to carbon-iodine bond scission beginning at 140 Kelvin and completing by 260 Kelvin. These investigations showed that the dissociation process generates propyl radicals and atomic iodine, with the propyl fragments undergoing subsequent dehydrogenation to form propene or hydrogenation to yield propane.

Structure

3D Structure

特性

IUPAC Name |

1-iodopropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7I/c1-2-3-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVWOIHVRPOBWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7I | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015653 | |

| Record name | 1-Iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Iodopropanes appears as a colorless liquid that discolors in air. Denser than water. The vapors are heavier than air. May be mildly toxic by inhalation. Used as a solvent and to make pharmaceuticals., Colorless or yellowish liquid; [Merck Index] | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

43.1 [mmHg] | |

| Record name | Propyl iodide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26914-02-3, 107-08-4 | |

| Record name | IODOPROPANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3650 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Iodopropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-08-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propyl iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, iodo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026914023 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propane, 1-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Iodopropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-iodopropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.147 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPYL IODIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND3629KE2K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

科学的研究の応用

Synthesis and Organic Chemistry

1-Iodopropane is widely used as an alkylating agent in organic synthesis. It can react with various nucleophiles to form new carbon-carbon bonds. Some notable applications include:

- Alkylation of Pyrrole: this compound can be employed to synthesize 1-n-propylpyrrole by reacting with potassium salts of pyrrole . This reaction is significant in the development of pharmaceuticals and agrochemicals.

- Synthesis of Chiral Compounds: The compound serves as a substrate for dehalogenases, which are enzymes that can utilize halogenated compounds as carbon sources. This property is exploited in the synthesis of chiral compounds, which are essential in the pharmaceutical industry .

Case Study 1: Alkylation Reactions

A study published in the Journal of the Chemical Society demonstrated the successful alkylation of indole using this compound. The reaction was carried out in dimethyl sulfoxide, yielding high selectivity for the desired product .

Case Study 2: Biocatalysis

Research highlighted that certain bacterial strains can utilize this compound as a sole carbon source. This ability has been harnessed for biocatalytic processes that produce valuable chemicals while minimizing environmental impact .

Applications in Materials Science

This compound is also utilized in materials science, particularly in the synthesis of polymers and nanomaterials:

- Polymer Synthesis: It acts as a chain transfer agent in radical polymerization processes, allowing for controlled polymer architectures that have applications in drug delivery and tissue engineering .

- Nanogel Formation: A study indicated that thermoresponsive cationic nanogels could be synthesized using this compound as a precursor. These nanogels exhibit unique properties that make them suitable for biomedical applications .

Vibrational Studies

Additionally, this compound has been used as a model compound for vibrational studies. Its interactions with surfaces, such as copper(110), have been analyzed to understand the bonding and reaction mechanisms at a molecular level .

類似化合物との比較

Key Differences:

2-Iodopropane is the dominant product in HI addition to propene, reflecting its thermodynamic stability . In thermal decomposition on Ni(110) surfaces, this compound produces propene, propane, and butane, while 2-iodopropane may follow distinct pathways .

Comparison with Other Alkyl Iodides

Physical and Reactivity Trends:

This compound’s intermediate chain length makes it versatile in cross-coupling reactions (e.g., Cadiot-Chodkiewicz coupling) , whereas 1-iodobutane is preferred in enzymatic studies due to its substrate specificity .

Comparison with Chloro and Bromo Analogs

Halogen Effects on Properties and Reactivity:

Iodoalkanes generally exhibit higher reactivity in nucleophilic substitutions and transition-metal-catalyzed reactions compared to chloro/bromo analogs . However, bromoalkanes like 1-bromo-1-propyne are pyrophoric, requiring stringent handling .

Specialized Derivatives and Isotopologues

This compound-d7:

準備方法

Synthesis of 1-Bromopropane from Propene

The Finkelstein reaction is a two-step process beginning with the anti-Markovnikov addition of hydrogen bromide (HBr) to propene. In the presence of peroxides (e.g., ROOR) and under heat or light, propene undergoes radical-mediated addition to yield 1-bromopropane. This step exploits the peroxide effect, which directs bromine to the less substituted carbon of the alkene (Figure 1):

The reaction proceeds via a radical chain mechanism, avoiding carbocation intermediates and ensuring regioselectivity toward the primary bromide.

Iodination via Halogen Exchange

The second step involves treating 1-bromopropane with sodium iodide (NaI) in acetone, a solvent that facilitates the SN2 displacement by solubilizing NaI while precipitating the less soluble sodium bromide (NaBr). The iodide ion () displaces bromide in a concerted bimolecular mechanism:

This method is advantageous due to its simplicity and high atom economy. However, yields depend on the purity of the starting bromide and the reaction duration, typically requiring 12–24 hours under reflux.

Direct Synthesis from n-Propanol and Phosphorus Triiodide

In Situ Generation of Phosphorus Triiodide

A classical approach involves reacting n-propanol () with phosphorus triiodide (), generated in situ from red phosphorus and iodine. The procedure entails:

-

Mixing red phosphorus with n-propanol in a 1:3 molar ratio.

-

Gradual addition of iodine under controlled heating (80–95°C) to avoid violent exothermic reactions.

-

Maintaining the reaction at 85–95°C for 2 hours to ensure complete conversion.

The overall reaction is expressed as:

Purification and Isolation

The crude product is distilled to isolate this compound, with the fraction collected at 102–103.5°C. Key physicochemical properties of the purified compound include:

| Property | Value |

|---|---|

| Boiling Point | 102–103.5°C |

| Density (25°C) | 1.743 g/mL |

| Melting Point | -101°C |

| Molecular Formula |

This method offers scalability but requires careful handling of phosphorus and iodine, both of which pose flammability and toxicity risks.

Comparative Analysis of Methods

Efficiency and Practical Considerations

-

Finkelstein Route :

-

Advantages : Avoids handling hazardous phosphorus and iodine; suitable for laboratories with limited infrastructure.

-

Limitations : Dependent on the availability of 1-bromopropane, which itself requires synthesis from propene.

-

-

Phosphorus Triiodide Route :

Q & A

Q. What are the common synthetic routes for preparing 1-iodopropane in laboratory settings, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via nucleophilic substitution reactions. A classical route involves the reaction of 1-propanol with hydroiodic acid (HI) under reflux, often catalyzed by red phosphorus to enhance efficiency . Alternative methods include the ring-opening of cyclopropane derivatives with hydrogen iodide (HI), which avoids the need for strong acids and yields high purity . Reaction conditions such as temperature (optimized at 100–110°C), stoichiometric ratios (1:1.2 alcohol-to-HI), and catalyst selection (e.g., ZnI₂ for milder conditions) significantly impact yield. For example, using CuI as a catalyst in alkylation reactions with Grignard reagents can achieve yields >80% under ambient conditions .

Q. What spectroscopic techniques are most effective for characterizing this compound, and how are key spectral features interpreted?

- Methodological Answer :

- Infrared (IR) Spectroscopy : The C–I stretching vibration appears as a distinct peak near 500–600 cm⁻¹, while C–H stretches in the alkyl chain are observed at 2850–2960 cm⁻¹. Conformational analysis via IR reveals gauche and trans isomers, with intensity ratios indicating dominant conformers .

- Nuclear Magnetic Resonance (NMR) : In H NMR, the terminal CH₂I group resonates as a triplet (δ 3.1–3.3 ppm) due to coupling with adjacent CH₂, while C NMR shows the iodine-bearing carbon at δ 5–10 ppm. Spin-spin splitting patterns help distinguish structural isomers .

- Mass Spectrometry (MS) : The molecular ion peak (m/z ≈ 170) is often weak, but fragmentation patterns (e.g., loss of I·, m/z 43 for [C₃H₇]⁺) confirm the molecular structure .

Q. How should this compound be handled to mitigate risks in experimental workflows?

- Methodological Answer : this compound is flammable (flash point ≈ 23°C) and a mild irritant. Use inert atmospheres (N₂/Ar) during reactions to prevent combustion. Stabilize stored samples with sodium carbonate (0.1–1% w/w) to inhibit HI formation . In case of exposure, ventilate areas immediately and use personal protective equipment (PPE) including nitrile gloves and fume hoods. Avoid incompatible materials like strong oxidizers .

Advanced Research Questions

Q. How do computational chemistry methods contribute to understanding the conformational dynamics of this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict energy differences between gauche and trans conformers, with the trans form being more stable by ~1.2 kJ/mol. Vibrational frequency analysis aligns with experimental IR data, resolving ambiguities in peak assignments . Molecular dynamics simulations further reveal solvent effects on conformer populations; in polar solvents like DMSO, gauche populations increase due to dipole stabilization .

Q. What strategies resolve contradictions in reported reaction kinetics of this compound in nucleophilic substitution (Sₙ2) reactions?

- Methodological Answer : Discrepancies in rate constants often arise from solvent polarity and leaving-group effects. For example, in polar aprotic solvents (e.g., DMF), this compound exhibits faster Sₙ2 reactivity (k ≈ 2.5 × 10⁻⁴ s⁻¹) compared to brominated analogs. However, steric hindrance from bulky nucleophiles (e.g., tert-butoxide) reduces rates by 50–70%. To reconcile conflicting data, employ stopped-flow kinetics with UV-Vis monitoring or isotopic labeling (O, C) to track mechanistic pathways .

Q. How can photodissociation studies of this compound ions elucidate reaction pathways in gas-phase chemistry?

- Methodological Answer : Laser-induced photodissociation (e.g., 266 nm) of this compound cations ([C₃H₇I]⁺) generates [C₃H₇]⁺ and I· radicals. Time-resolved mass spectrometry reveals two pathways: (1) direct C–I bond cleavage (τ < 1 ps) and (2) isomerization to a cyclic intermediate before dissociation (τ ≈ 10 ps). These findings, supported by ab initio calculations, explain branching ratios observed in ion-trap experiments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。